molecular formula C20H14N2O2 B5611985 3-(4-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone CAS No. 37856-23-8

3-(4-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone

Cat. No. B5611985
CAS RN: 37856-23-8
M. Wt: 314.3 g/mol
InChI Key: AGCPREGHUBUQTJ-UHFFFAOYSA-N
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Description

Quinazolinones are heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. Among these, 3-(4-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone is a compound that has been studied for its various properties including synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of quinazolinones typically involves the cyclization of anthranilamide derivatives with various reagents. For instance, a novel method for synthesizing 4(3H)-quinazolinones includes the use of 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate, showcasing the versatility in synthesizing these compounds under mild conditions (Cheng et al., 2013).

Molecular Structure Analysis

The crystal structure of a related quinazolinone compound reveals an orthorhombic space group, demonstrating the detailed molecular arrangement and highlighting the importance of hydrogen bonds and electrostatic interactions in forming a two-dimensional network structure (Yong, 2005).

Chemical Reactions and Properties

Quinazolinones exhibit a range of chemical reactions, including selective fluorescence-based detection of metal ions. For example, 2-(2-hydroxy-phenyl)-4(3H)-quinazolinone demonstrates solid-state fluorescence and selectively detects Zn(2+) and Cd(2+) ions, highlighting its potential as a metal-ion sensor (Anthony, 2012).

Physical Properties Analysis

The solid-state properties of quinazolinones, such as fluorescence, are influenced by the molecular packing and the conformational twist between the phenyl and quinazolinone rings. This polymorph-dependent behavior underlines the complexity of their physical properties and the potential for application-specific tuning (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of 3-(4-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone derivatives, including their reactivity and potential as corrosion inhibitors, have been extensively studied. Their ability to form complexes with metal ions and their adsorption characteristics on metal surfaces highlight their significance in both biological and industrial applications (Errahmany et al., 2020).

Scientific Research Applications

Corrosion Inhibition

A study by Errahmany et al. (2020) explored novel compounds derived from quinazolinone, including 2-(4-hydroxyphenyl)-3-methylquinazolin-4(3H)-one (QZ-OH), as corrosion inhibitors for mild steel in HCl. The inhibition efficiencies increased with concentration, indicating their effectiveness as corrosion inhibitors, supported by electrochemical methods, surface analysis, and UV–visible spectrometry, along with DFT calculations and Monte Carlo simulation (Errahmany et al., 2020).

Antioxidant Properties

Mravljak et al. (2021) synthesized and evaluated the antioxidant properties of 2-substituted quinazolin-4(3H)-ones. They found that the presence of hydroxyl groups along with a methoxy substituent on the phenyl ring significantly enhances antioxidant activity. This provides key information about structure–antioxidant activity relationships in quinazolinone derivatives (Mravljak et al., 2021).

Fluorescent Chemical Sensor

Zhang et al. (2007) developed a fluorescent chemical sensor based on 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ), which exhibited excellent properties for Fe(3+) sensitive optochemical sensing. This sensor demonstrated a linear response to Fe(3+) in a specific concentration range and showed excellent selectivity over other cations (Zhang et al., 2007).

Luminescent Materials and Bioimaging

Xing et al. (2021) reviewed the luminescence properties of quinazolinones and their applications in fluorescent probes and biological imaging. They highlighted the biocompatibility, low toxicity, and high efficiency of quinazolinones, making them suitable for use in various bioimaging applications (Xing et al., 2021).

Metal-Ion Sensor Properties

Anthony (2012) investigated 2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) for its polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties. HPQ was able to selectively detect Zn(2+) and Cd(2+) ions at micromolar concentrations, demonstrating its potential as a versatile metal-ion sensor (Anthony, 2012).

Antihypertensive Activity

Hussain et al. (1988) synthesized two 2-substituted 4(3H)-quinazolinones, including one with a guanidino moiety, which exhibited antihypertensive activity in spontaneously hypertensive rats. This study highlights the potential of quinazolinone derivatives in developing antihypertensive medications (Hussain et al., 1988).

Antitumor and Antimicrobial ActivityStudies have shown that quinazolinone derivatives possess significant antitumor and antimicrobial activities. For instance, Al-Obaid et al. (2009) investigated the antitumor activity of certain quinazolinone analogs, finding promising results against various cancer cell lines. Similarly, Gupta et al. (2008) synthesized quinazolinone derivatives and screened them for antimicrobial activity, demonstrating their effectiveness against

Scientific Research Applications of 3-(4-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone

Antioxidant Properties

3-(4-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone and its derivatives have shown promising antioxidant properties. For instance, a study demonstrated that these compounds exhibit significant antioxidant activity, especially when substituted with hydroxyl groups. The presence of at least one hydroxyl group along with a methoxy substituent or a second hydroxyl on the phenyl ring significantly enhances the antioxidant capabilities. Furthermore, these compounds also demonstrate metal-chelating properties, which further contribute to their antioxidant potential (Mravljak et al., 2021).

Corrosion Inhibition

Quinazolinone derivatives, including 3-(4-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone, are effective corrosion inhibitors for metals such as mild steel. Research indicates that these compounds can significantly inhibit corrosion in acidic environments, particularly in 1.0 M HCl medium. Their effectiveness increases with concentration and involves chemical adsorption on the metal surface. They form a protective layer, thereby reducing corrosion rates (Errahmany et al., 2020).

Fluorescent Chemical Sensing

These quinazolinone compounds, particularly when hydroxylated, have been utilized as fluoroionophores for sensitive optochemical sensors. They are particularly effective in detecting iron ions (Fe3+). Their fluorescent properties change upon interaction with specific ions, making them useful in developing sensors for detecting and quantifying metallic ions in various samples, including pharmaceutical preparations (Zhang et al., 2007).

Luminescent Materials and Bioimaging

Quinazolinones have been recognized for their luminescence properties, making them suitable for applications in fluorescent probes, biological imaging reagents, and luminescent materials. They offer benefits like biocompatibility, low toxicity, and high efficiency, and are being developed for environmentally sensitive probes and two-photon fluorescence bioimaging (Xing et al., 2021).

Antimicrobial and Antitumor Applications

Quinazolinone derivatives have displayed significant antimicrobial and antitumor activities. They have been effective against various bacteria and have shown potential as antitumor agents. The modification of quinazolinone structure can lead to compounds with enhanced biological activities, potentially useful in therapeutic applications (Demirel et al., 2019).

properties

IUPAC Name

3-(4-hydroxyphenyl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-16-12-10-15(11-13-16)22-19(14-6-2-1-3-7-14)21-18-9-5-4-8-17(18)20(22)24/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCPREGHUBUQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351777
Record name 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37856-23-8
Record name 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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